

# A Technical Guide to the Antiviral Activities of Shikonin: Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025



Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in vitro and in silico research on the antiviral properties of Shikonin and its derivatives. Shikonin, a naphthoquinone pigment isolated from the roots of plants like Lithospermum erythrorhizon, has demonstrated a broad spectrum of pharmacological activities, including potent antiviral effects against a range of human viruses.[1][2] This document synthesizes quantitative data from key studies, details relevant experimental methodologies, and illustrates the proposed mechanisms of action through signaling pathway and workflow diagrams.

# **Quantitative Data Summary**

The antiviral efficacy of Shikonin and its derivatives has been quantified against several viruses. The following tables summarize the key findings, including the 50% inhibitory concentration (IC50) and other measures of activity.

Table 1: Antiviral Activity of Shikonin and its Derivatives against RNA Viruses



| Compound                       | Virus                                          | Cell Line                 | Assay                        | Result (IC50<br>/ Inhibition)                     | Citation    |
|--------------------------------|------------------------------------------------|---------------------------|------------------------------|---------------------------------------------------|-------------|
| Shikonin                       | Human<br>Immunodefici<br>ency Virus<br>(HIV-1) | Human<br>PBMCs            | HIV<br>Replication<br>Assay  | IC50: 96 -<br>366 nM                              | [3][4][5]   |
| Shikonin                       | HIV-1 (Ba-L<br>isolate)                        | Monocytes/M<br>acrophages | HIV<br>Replication<br>Assay  | IC50: 470 nM                                      | [4][5][6]   |
| PMM-034<br>(Shikonin<br>Ester) | Enterovirus<br>71 (EV71)                       | Rhabdomyos<br>arcoma (RD) | Plaque<br>Reduction<br>Assay | IC50: 2.31<br>μg/mL                               | [7][8]      |
| Deoxyshikoni<br>n (DS)         | Influenza A<br>Virus (H1N1,<br>PR8-GFP)        | A549 / RAW<br>264.7       | Fluorescence<br>Microscopy   | Dose-<br>dependent<br>inhibition<br>(1.25 - 5 μM) | [9][10][11] |
| PMM-034<br>(Shikonin<br>Ester) | Influenza A<br>Virus (H1N1,<br>A/PR/8/34)      | MDCK / A549               | Cell Viability<br>Assay      | Effective up<br>to 16 μg/mL                       | [12][13]    |
| Shikonin<br>Derivative 15      | SARS-CoV-2<br>Main<br>Protease<br>(Mpro)       | In vitro<br>enzymatic     | Mpro<br>Inhibition<br>Assay  | IC50: 12.53 ±<br>3.59 μΜ                          | [14][15]    |

Table 2: Antiviral Activity of Shikonin against DNA Viruses



| Compound | Virus                          | Cell Line                            | Assay                 | Result<br>(Inhibition<br>Rate)            | Citation |
|----------|--------------------------------|--------------------------------------|-----------------------|-------------------------------------------|----------|
| Shikonin | Adenovirus<br>Type 3<br>(AdV3) | HeLa                                 | MTT Assay             | 23.8% -<br>69.1% (at<br>0.0156 - 1<br>μΜ) | [16][17] |
| Shikonin | Epstein-Barr<br>Virus (EBV)    | B lymphocyte / Epithelial cell lines | Reactivation<br>Assay | Efficiently represses reactivation        | [18]     |

#### **Mechanisms of Antiviral Action**

Shikonin and its derivatives exert their antiviral effects through multiple mechanisms, targeting both viral components and host cell factors. These can be broadly categorized into inhibition of viral entry, disruption of viral replication, and modulation of host immune and inflammatory responses.

## **Inhibition of Viral Entry**

Studies show that Shikonin can block the initial stages of viral infection, including attachment and entry into the host cell.

- Human Immunodeficiency Virus (HIV-1): Shikonin acts as a pan-chemokine receptor inhibitor.[4] It interferes with HIV-1 entry by down-regulating the surface expression of CCR5, a primary co-receptor for the virus, on macrophages.[4][5] This prevents the virus from successfully binding to and entering the host cell. Studies have demonstrated that Shikonin can inhibit HIV invasion by 97–100% at non-cytotoxic concentrations in vitro.[19][20]
- Influenza A Virus (IAV): The derivative Deoxyshikonin (DS) has been shown to inhibit IAV at an early stage by blocking viral attachment and penetration into cells.[9][10] It achieves this, in part, by inhibiting the hemagglutinin (HA) protein, which is crucial for the virus to bind to sialic acid receptors on the host cell surface.[9]





Click to download full resolution via product page

Caption: Shikonin's inhibition of HIV-1 entry via CCR5 co-receptor down-regulation.

### **Inhibition of Viral Replication**

Shikonin can interfere with the replication machinery of viruses after they have entered the host cell.

- SARS-CoV-2: Shikonin and its derivatives have been identified as non-covalent inhibitors of
  the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[21][22]
  This enzyme is essential for cleaving viral polyproteins into functional non-structural proteins,
  a critical step in viral replication.[21] Molecular docking and crystal structure studies show
  that Shikonin binds to the catalytic dyad (His41 and Cys145) of Mpro, thereby blocking its
  function.[21][22][23]
- Influenza A Virus (IAV): The shikonin ester PMM-034 inhibits the neuraminidase (NA)
  enzyme of the H1N1 virus.[12] Neuraminidase is vital for the release of newly formed virions
  from the infected cell, and its inhibition prevents the spread of the infection.[12]



Adenovirus (AdV3): Shikonin has been observed to inhibit the expression of the AdV3 hexon protein, a major structural component of the viral capsid.[16][17] This disruption of a key structural protein likely hampers the assembly of new, infectious viral particles.



Click to download full resolution via product page

Caption: Shikonin inhibits SARS-CoV-2 replication by targeting the Main Protease (Mpro).

### **Modulation of Host Signaling Pathways**

A key aspect of Shikonin's activity is its ability to modulate host inflammatory and immune pathways that are often exploited by viruses.

- NF-κB Pathway: Shikonin can suppress the activation of the NF-κB signaling pathway.[24]
   [25] This is significant because many viruses activate NF-κB to promote their own replication and to induce a pro-inflammatory state. A study on a shikonin derivative against EV71 showed reduced expression of pro-inflammatory cytokines like IL-6 and TNF-α, along with lower levels of phosphorylated p65, a key component of the NF-κB pathway.[7]
- Inflammasome Activation: Shikonin has been shown to inhibit the reactivation of the Epstein-Barr virus (EBV) by repressing the transcription and activation of the NLRP3 inflammasome.



[18] EBV is known to utilize components of the inflammasome to switch from its latent to its lytic (productive) phase.[18] By inhibiting this process, Shikonin helps to maintain viral latency.

# **Experimental Protocols**

The following are generalized protocols for key assays used in the cited studies to determine antiviral activity and cytotoxicity.

# **Plaque Reduction Assay**

This assay is the gold standard for measuring the inhibition of infectious virus production.

- Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., RD cells for EV71, MDCK cells for influenza) in 6-well plates and incubate for 24 hours.[8]
- Virus Infection: Remove the culture medium and infect the cells with a known quantity of virus (e.g., 80 plaque-forming units/well) for 1-2 hours to allow for adsorption.[8]
- Compound Treatment: Aspirate the virus inoculum, wash the cells with serum-free medium, and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound (e.g., PMM-034).[8]
- Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-4 days), depending on the virus-cell system.
- Plaque Visualization: Fix the cells with a solution like 10% formaldehyde and stain with a dye such as crystal violet.
- Quantification: Count the number of plaques in the treated wells and compare with the
  untreated virus control wells. The 50% inhibitory concentration (IC50) is calculated as the
  compound concentration that reduces the plaque number by 50%.





Click to download full resolution via product page

Caption: General experimental workflow for a Plaque Reduction Assay.

# Cytotoxicity Assay (WST-1 / MTT)

This assay determines the concentration at which a compound is toxic to host cells, which is crucial for calculating a therapeutic or selectivity index (SI).



- Cell Seeding: Seed host cells in a 96-well plate at a specified density and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of the test compound (Shikonin or its derivatives) and incubate for a period relevant to the antiviral assay (e.g., 48 hours).[8]
- Reagent Addition: Add a tetrazolium salt reagent (e.g., WST-1 or MTT) to each well. Live,
   metabolically active cells will convert this salt into a colored formazan product.
- Incubation: Incubate for 1-4 hours to allow for color development.
- Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
- Calculation: Calculate cell viability as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.

#### **Time-of-Drug-Addition Assay**

This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

- Protocol: A monolayer of host cells is infected with the virus.[8]
- Compound Addition: The antiviral compound (e.g., PMM-034) is added at various time points before, during, or after infection (e.g., -2h, 0h, 2h, 4h, 8h post-infection).[8]
- Analysis: After a full replication cycle (e.g., 24-48 hours), the viral titer in the supernatant is
  measured using a plaque assay or the level of viral protein/RNA is quantified via Western
  blot or RT-PCR.
- Interpretation:
  - Inhibition when added before or during infection suggests an effect on attachment or entry.
  - Inhibition when added after infection suggests an effect on post-entry steps like replication,
     protein synthesis, or virion release.



## **Western Blot Analysis**

This technique is used to detect and quantify specific viral proteins in infected cell lysates.

- Sample Preparation: Infected cells, treated with or without Shikonin, are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
- Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
- Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with a primary antibody specific to a viral protein (e.g., EV71 VP1, AdV3 Hexon, or influenza NP).[7][8][16][17] Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity corresponds to the protein level. A loading control (e.g., β-actin or GAPDH) is used for normalization.

# **Conclusion and Future Directions**

The preliminary data strongly suggest that Shikonin and its synthetic derivatives are promising scaffolds for the development of broad-spectrum antiviral agents. The multifaceted mechanisms of action, which include the inhibition of crucial viral enzymes (Mpro, NA), the blockade of viral entry (via CCR5 and HA), and the modulation of host inflammatory pathways (NF-kB, NLRP3), make Shikonin a compelling candidate for further investigation.

Future research should focus on:

- In Vivo Efficacy: Translating these in vitro findings into animal models of viral disease to assess efficacy, pharmacokinetics, and safety.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of Shikonin derivatives to optimize antiviral potency and reduce cytotoxicity, thereby improving



the selectivity index.[14]

- Viral Resistance: Investigating the potential for viruses to develop resistance to Shikoninbased inhibitors.
- Combination Therapy: Exploring the synergistic effects of Shikonin with existing antiviral drugs to enhance efficacy and combat drug-resistant viral strains.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin, a component of chinese herbal medicine, inhibits chemokine receptor function and suppresses human immunodeficiency virus type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shikonin, a Component of Chinese Herbal Medicine, Inhibits Chemokine Receptor Function and Suppresses Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral activity of shikonin ester derivative PMM-034 against enterovirus 71 in vitro -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Deoxyshikonin Inhibits Influenza A Virus Infection at an Early Stage PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 12. Antiviral activity of a synthesized shikonin ester against influenza A (H1N1) virus and insights into its mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Biological Evaluation of 5,8-Dimethyl Shikonin Oximes as SARS-CoV-2 Mpro Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Anti-adenovirus activities of shikonin, a component of Chinese herbal medicine in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Shikonin, an inhibitor of inflammasomes, inhibits Epstein-Barr virus reactivation PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological Effects of Shikonin and Its Potential in Skin Repair: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Unveiling the Potentiality of Shikonin Derivatives Inhibiting SARS-CoV-2 Main Protease by Molecular Dynamic Simulation Studies PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. mdpi.com [mdpi.com]
- 24. Shikonin inhibits the lipopolysaccharide-induced release of HMGB1 in RAW264.7 cells via IFN and NF-kB signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Shikonin Isolated from Lithospermum erythrorhizon Downregulates Proinflammatory Mediators in Lipopolysaccharide-Stimulated BV2 Microglial Cells by Suppressing Crosstalk between Reactive Oxygen Species and NF-kB PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Antiviral Activities of Shikonin: Preliminary Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593788#preliminary-studies-on-shikonin-s-antiviral-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com